REACTION_CXSMILES
|
BrCCBr.Cl[Si](C)(C)C.I[CH:11]1[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]1.[C:22]([C:25]1[CH:32]=[C:31]([Cl:33])[C:28]([C:29]#[N:30])=[C:27](I)[C:26]=1[O:35][CH2:36][CH3:37])(=[O:24])[CH3:23].[Cl-].[NH4+]>CN(C)C(=O)C.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1>[C:22]([C:25]1[C:26]([O:35][CH2:36][CH3:37])=[C:27]([CH:11]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)[C:28]([C:29]#[N:30])=[C:31]([Cl:33])[CH:32]=1)(=[O:24])[CH3:23] |f:4.5,8.9.10.11.12|
|
Name
|
|
Quantity
|
430 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
|
Name
|
|
Quantity
|
630 μL
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
IC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=C(C(=C(C#N)C(=C1)Cl)I)OCC
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
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|
Quantity
|
4.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
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|
Quantity
|
720 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
370 mg
|
Type
|
catalyst
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a flask
|
Type
|
TEMPERATURE
|
Details
|
the flask was heated with a heat gun while under high-vac for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
heated at 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The zinc-iodo reagent (transferred via canula) was filtered through a plastic
|
Type
|
FILTRATION
|
Details
|
filter (that
|
Type
|
CUSTOM
|
Details
|
was appropriately sealed
|
Type
|
CUSTOM
|
Details
|
dry flask that
|
Type
|
CUSTOM
|
Details
|
was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
degassed with nitrogen for a few minutes
|
Type
|
TEMPERATURE
|
Details
|
heated at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (4×500 mL) and brine (1×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude dark oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C(C(=C(C1)Cl)C#N)C1CN(C1)C(=O)OC(C)(C)C)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 90.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |